![molecular formula C21H21F2NO3 B1325737 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-37-3](/img/structure/B1325737.png)

3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

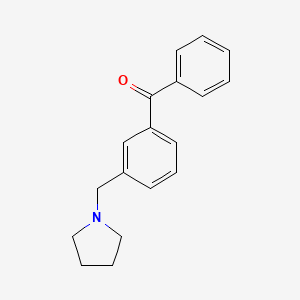

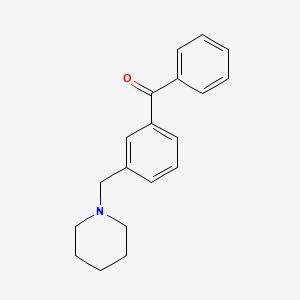

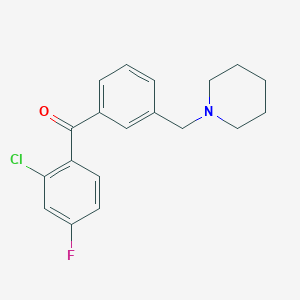

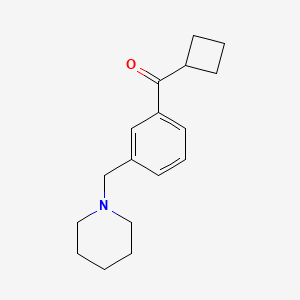

“3,4-Difluoro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a chemical compound with the molecular formula C21H21F2NO3 . It is used in various biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzophenone core with a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group attached to one of the phenyl rings . The compound also contains two fluorine atoms attached to the other phenyl ring .Applications De Recherche Scientifique

Antitubercular Drug Candidate

A compound structurally related to 3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, known as BTZ043, has been identified as a promising antitubercular drug candidate. Structural studies of this compound, including X-ray and NMR measurements, have been conducted to understand its properties and potential as a treatment for tuberculosis (Richter et al., 2022).

Antiviral Activity

Another related compound, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, has demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the versatility of the spirothiazolidinone scaffold, which is structurally similar to this compound, in developing new classes of antiviral molecules (Apaydın et al., 2020).

Growth-Regulating Activity

Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, similar to the subject compound, have been synthesized and shown to exhibit growth-regulating activity. This is significant in agricultural and botanical research for the development of new growth regulators (Sharifkanov et al., 2001).

Azo Dye Removal

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been used to create a calix[4]arene-based copolymer for the efficient removal of carcinogenic azo dyes from water. This demonstrates the compound's potential application in environmental remediation and water treatment technologies (Akceylan et al., 2009).

Nematicidal Activity

Related spiro compounds have been synthesized and evaluated for their nematicidal activities, showing potential in pest control and agricultural applications. This research contributes to the development of new agents for controlling nematodes in crops (Srinivas et al., 2008).

Tumor Imaging Agent

A fluorine-containing 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a potent tumor imaging agent. Its specific binding to σ1 receptors indicates its potential application in positron emission tomography (PET) imaging for cancer diagnosis (Xie et al., 2015).

Antibacterial Activity

Compounds related to this compound have shown notable antibacterial activity. This opens avenues for developing new antibacterial agents and exploring their potential in treating bacterial infections (Natarajan et al., 2021).

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFAWFHTJXZYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643337 |

Source

|

| Record name | (3,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-37-3 |

Source

|

| Record name | (3,4-Difluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)